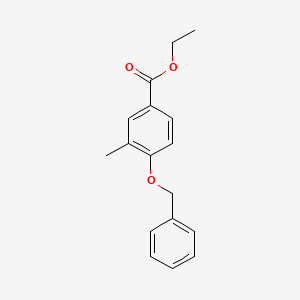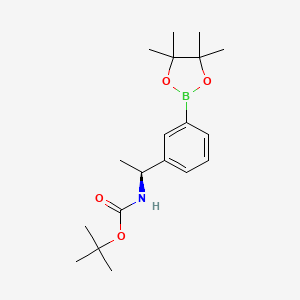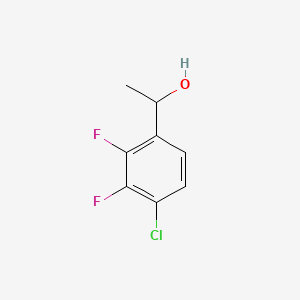
1-(4-Chloro-2,3-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest due to its applications in various fields, particularly in pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method employs biocatalysis, where ketoreductases (KREDs) are used to catalyze the reduction with high stereoselectivity . Another method involves the use of chemical catalysts such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
For industrial production, the biocatalytic approach is often preferred due to its eco-friendly nature and high efficiency. Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound with high yield and optical purity . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for halogen substitution reactions.
Major Products
The major product formed from the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is this compound .
Applications De Recherche Scientifique
1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily used as an intermediate in the synthesis of ticagrelor, a drug used to prevent atherothrombotic events in patients with acute coronary syndromes . Additionally, it has applications in the development of other pharmaceuticals due to its chiral nature and ability to undergo various chemical transformations .
Mécanisme D'action
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its role in the synthesis of ticagrelor involves the reduction of the ketone precursor to produce the chiral alcohol, which is a crucial step in the drug’s production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.
1-(3,4-Difluorophenyl)ethanol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in pharmaceutical applications .
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(4-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
Clé InChI |
PPWKAUYARVNWRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)Cl)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


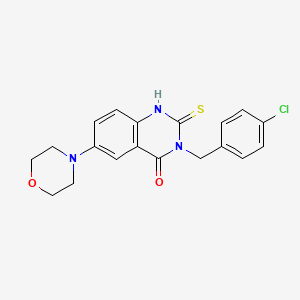
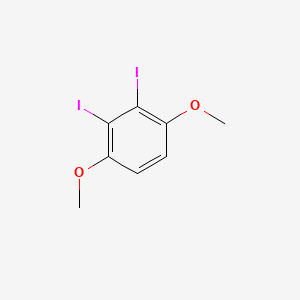
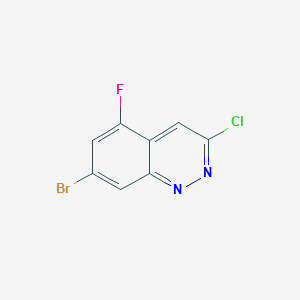
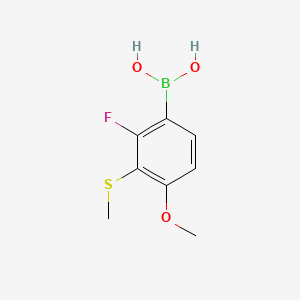
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
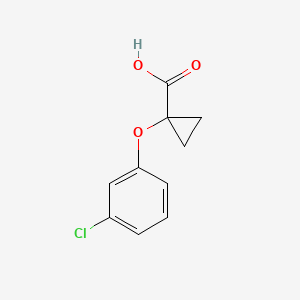
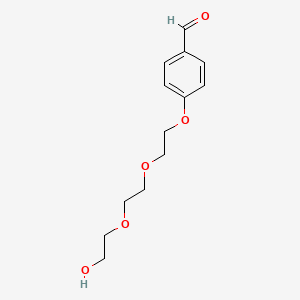

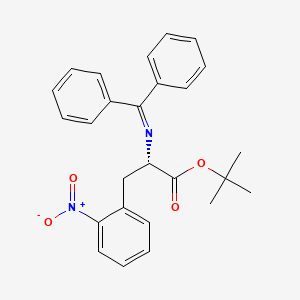
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
